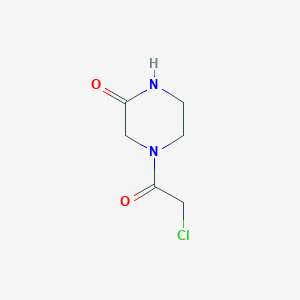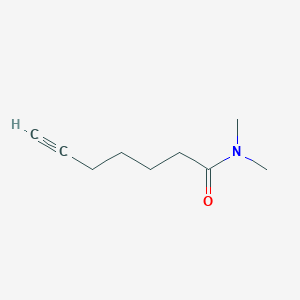
N,N-dimethylhept-6-ynamide
説明
“N,N-dimethylhept-6-ynamide” is a chemical compound that is available for purchase online for pharmaceutical testing . It is used as a reference standard for accurate results .
Synthesis Analysis
Ynamides, such as “this compound”, can be synthesized using a flexible, modular method that uses trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides .Chemical Reactions Analysis
Ynamides have been found to be versatile reagents for organic synthesis . They have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . Brønsted acid-mediated reactions of ynamides represent significant advances in ynamide chemistry .科学的研究の応用
Brønsted Acid-Mediated Reactions of Ynamides
Ynamides have been utilized in Brønsted acid-mediated reactions, including cycloaddition, cyclization, and intramolecular alkoxylation-initiated rearrangement. These applications highlight the versatility of ynamides in organic synthesis for assembling structurally complex N-containing molecules, particularly valuable N-heterocycles (Chen, Qian & Ye, 2020).
Ring Forming Transformations
The ynamide functional group's activation of carbon-carbon triple bonds has been applied in the synthesis of nitrogen-containing products, crucial in natural products and medicinal molecules. These transformations, especially ring-forming reactions, are instrumental in rapidly assembling complex molecular structures (Wang et al., 2014).
Gold-Catalyzed Transformation of Ynamides
Ynamides have been extensively used in the development of synthetic methods and the construction of unusual N-bearing heterocycles. Their reactivity under gold catalysis, involving reactions with various nitrogen-transfer and oxygen atom-transfer reagents, has been a significant area of study (Shandilya et al., 2021).
Copper-Mediated Coupling and Synthesis
Ynamides have been synthesized through copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. This method presents a straightforward approach to access a variety of ynamides, highlighting their potential in synthetic organic chemistry (Coste et al., 2009).
Intramolecular Carbolithiation
The synthesis of polysubstituted 1,4-dihydropyridines and pyridines through intramolecular carbolithiation of N-allyl-ynamides is another application. This reaction has been used in the formal synthesis of the anti-dyskinesia agent sarizotan, demonstrating the efficiency and versatility of ynamides in organic synthesis (Gati et al., 2012).
Catalysis and Cycloadditions
Ynamides have been involved in various catalytic processes, including copper-catalyzed Ficini [2 + 2] cycloaddition. These applications show the utility of ynamides in thermal cycloaddition reactions with enones, expanding the scope of ynamide chemistry (Li et al., 2010).
作用機序
将来の方向性
生化学分析
Biochemical Properties
N,N-dimethylhept-6-ynamide plays a significant role in various biochemical reactions due to its polarized triple bond. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for certain enzymes that catalyze the formation of amino-heterocycles through intermolecular annulations . The interaction between this compound and these enzymes is typically characterized by the formation of transient intermediates, which facilitate the regioselective assembly of complex molecular structures.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream pathways that regulate cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites, thereby modulating their catalytic activity . Furthermore, this compound can influence gene expression by binding to DNA or RNA, altering the transcriptional and translational processes. These interactions are often mediated by the electron-withdrawing group attached to the nitrogen atom, which enhances the compound’s reactivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors such as light, heat, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in the synthesis and degradation of biomolecules . Additionally, this compound can affect metabolite levels by altering the balance between anabolic and catabolic processes, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties, including its polarity and solubility, which determine its affinity for different cellular structures.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound affects its interactions with other biomolecules and its ability to modulate cellular processes.
特性
IUPAC Name |
N,N-dimethylhept-6-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-5-6-7-8-9(11)10(2)3/h1H,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCIQDGVYWVULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



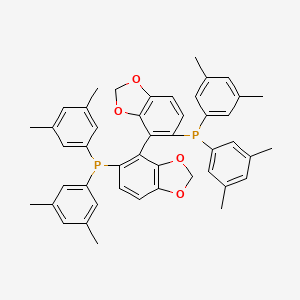
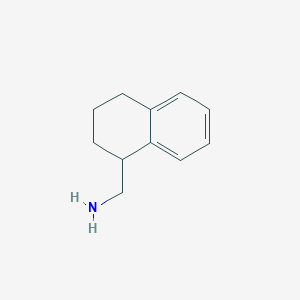

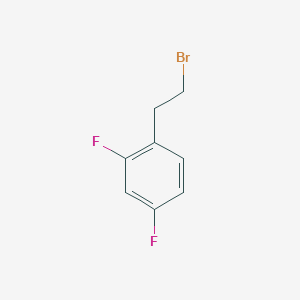
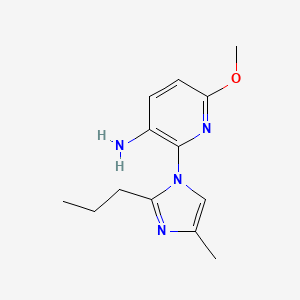
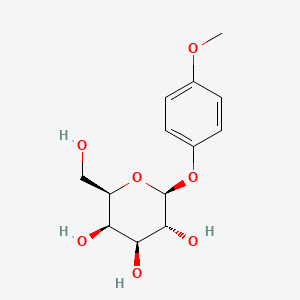
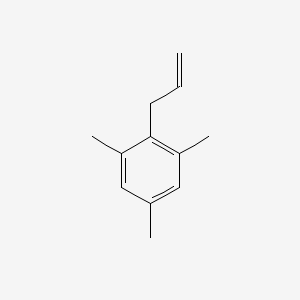

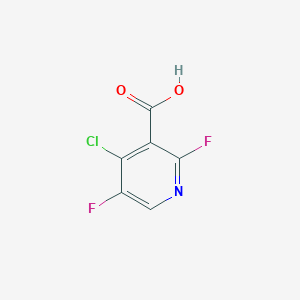
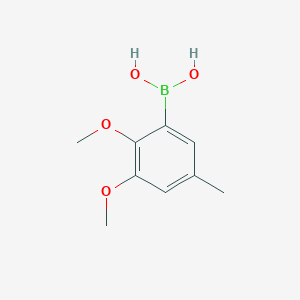
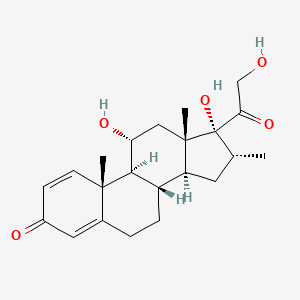

![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)
